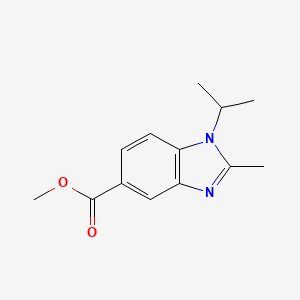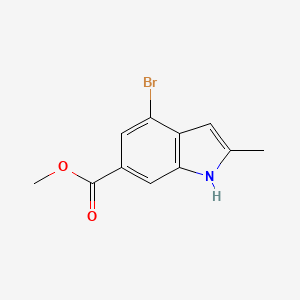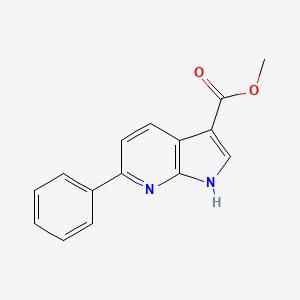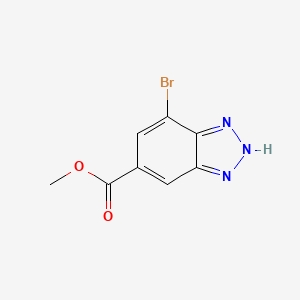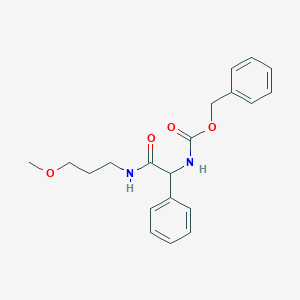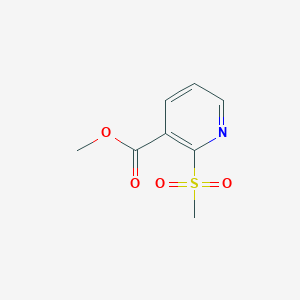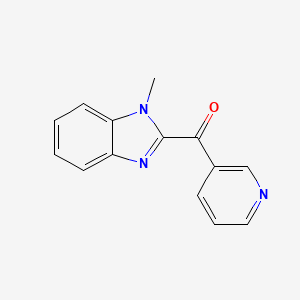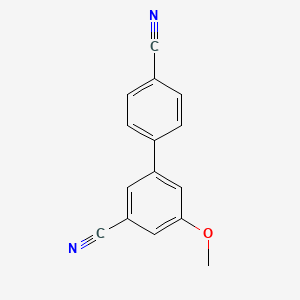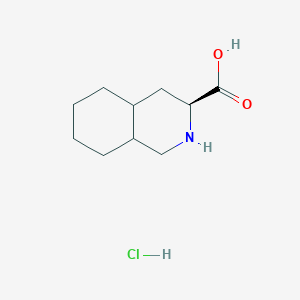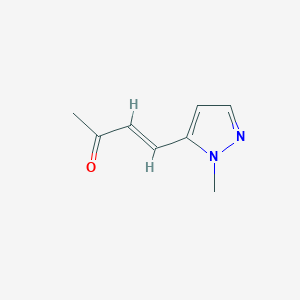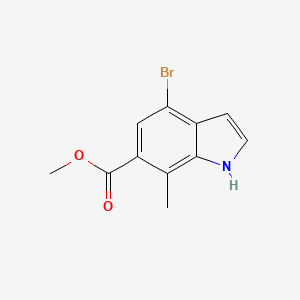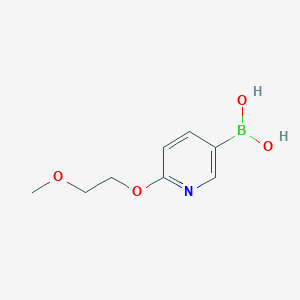
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Descripción general
Descripción
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a derivative of boronic acid, a type of organoboron compound. It is a versatile reagent used in a variety of organic synthesis applications. It is used in a range of industries, including pharmaceuticals, agrochemicals, and in the synthesis of natural products. It is also used in the synthesis of other organoboron compounds.
Mecanismo De Acción
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a versatile reagent that can be used in a variety of organic synthesis applications. It acts as a nucleophile, reacting with electrophiles to form a covalent bond. It is also used as a reducing agent, which can be used to reduce other organic molecules.
Efectos Bioquímicos Y Fisiológicos
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a reagent used in organic synthesis and is not known to have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in lab experiments include its high reactivity, its versatility, and its low cost. The main limitation of using this reagent is the need for an acid catalyst in the synthesis.
Direcciones Futuras
The use of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in organic synthesis is expected to continue to grow, as it is a versatile reagent with a range of applications. Further research is needed to investigate the potential of using this reagent in other applications, such as in the synthesis of polymers and other materials. Additionally, research is needed to investigate the potential of using this reagent in medicinal chemistry and agrochemistry. Furthermore, research is needed to investigate the potential of using this reagent in the synthesis of natural products, such as flavonoids and terpenoids. Finally, research is also needed to investigate the potential of using this reagent in the synthesis of other organoboron compounds.
Aplicaciones Científicas De Investigación
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is used in a range of scientific research applications. It is used in the synthesis of various organoboron compounds, which are used in a range of applications, including medicinal chemistry and agrochemistry. It is also used in the synthesis of natural products, such as flavonoids and terpenoids. Furthermore, it is used in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXBYSUNQGIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
